molecular formula C15H19N3S B12914056 N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine CAS No. 90185-67-4

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine

Cat. No.: B12914056
CAS No.: 90185-67-4
M. Wt: 273.4 g/mol
InChI Key: BBDKNFBIWWMVJN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine is a chemical compound with the molecular formula C15H19N3S. It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a thioether linkage to an ethanamine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine typically involves the reaction of 2-methyl-6-phenylpyrimidine-4-thiol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the thioether linkage provides a site for potential redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(2-pyridinyl)ethanamine: Similar structure with a pyridine ring instead of a pyrimidine ring.

    Ethanamine, N,N-dimethyl-2-[[4-(1-methyl-1H-pyrrol-2-yl)-6-(2-thienyl)-2-pyrimidinyl]thio]-, hydrobromide: Contains a pyrimidine ring with different substituents.

Uniqueness

N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a thioether linkage. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

90185-67-4

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethanamine

InChI

InChI=1S/C15H19N3S/c1-12-16-14(13-7-5-4-6-8-13)11-15(17-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3

InChI Key

BBDKNFBIWWMVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SCCN(C)C)C2=CC=CC=C2

Origin of Product

United States

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